molecular formula C10H17NO2 B3053090 4-methyl-4-(2-methylpropyl)piperidine-2,6-dione CAS No. 50849-39-3

4-methyl-4-(2-methylpropyl)piperidine-2,6-dione

Cat. No.: B3053090
CAS No.: 50849-39-3
M. Wt: 183.25 g/mol
InChI Key: CXEDDPDGICQBFN-UHFFFAOYSA-N
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Description

4-Methyl-4-(2-methylpropyl)piperidine-2,6-dione (CAS 50849-39-3) is a piperidine-2,6-dione derivative characterized by a bicyclic structure with two ketone groups at positions 2 and 5. Its molecular formula is C₁₀H₁₇NO₂ (molecular weight: 183.25), featuring a methyl group and a 2-methylpropyl (isobutyl) group at the 4-position of the piperidine ring . The compound’s structural uniqueness arises from the dual substitution at the 4-position, distinguishing it from simpler mono-substituted analogs. Key physicochemical properties include a density of 0.991 g/cm³, boiling point of 304°C, and flash point of 123°C . Its SMILES notation (CC(C)CC1(CC(=O)NC(=O)C1)C) and InChIKey (CXEDDPDGICQBFN-UHFFFAOYSA-N) provide precise structural identifiers .

Properties

IUPAC Name

4-methyl-4-(2-methylpropyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7(2)4-10(3)5-8(12)11-9(13)6-10/h7H,4-6H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEDDPDGICQBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CC(=O)NC(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198887
Record name Glutarimide, 3-isobutyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50849-39-3
Record name Glutarimide, 3-isobutyl-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050849393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutarimide, 3-isobutyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-methyl-4-(2-methylpropyl)piperidine-2,6-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor, such as a substituted glutarimide, under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

4-Methyl-4-(2-methylpropyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds structurally related to 4-methyl-4-(2-methylpropyl)piperidine-2,6-dione exhibit significant therapeutic potential in oncology. Specifically, they have been identified as IKZF2 degraders, which are useful in treating various cancers such as:

  • Non-small cell lung cancer (NSCLC)
  • Triple-negative breast cancer (TNBC)
  • Acute myelogenous leukemia (AML)
  • Gastrointestinal stromal tumors (GIST)

The mechanism involves the selective degradation of IKZF2 protein levels, which is crucial for the proliferation of certain cancer cells. The ability to modulate these protein levels may lead to innovative treatment strategies for cancers that are currently difficult to manage .

Anticonvulsant Properties

This compound has also been studied for its anticonvulsant properties. It is categorized under anti-epileptic drugs and shows promise in treating seizure disorders. The compound's efficacy in this area stems from its ability to modulate neurotransmitter systems in the brain, potentially reducing the frequency and severity of seizures .

Case Study 1: IKZF2 Degraders in Cancer Therapy

A recent study highlighted the effectiveness of IKZF2 degraders in preclinical models of NSCLC and TNBC. The study demonstrated that administration of these compounds led to a significant reduction in tumor size and improved survival rates in animal models. The findings suggest that targeting IKZF2 could be a viable strategy for developing new cancer therapies .

Case Study 2: Anticonvulsant Efficacy

In another investigation focused on the anticonvulsant effects of this compound, researchers conducted a series of tests on rodent models. The results indicated a marked decrease in seizure activity compared to control groups. This study supports the compound's potential as an effective treatment for epilepsy and related disorders .

Data Tables

Application AreaSpecific Use CasesMechanism of Action
Cancer TreatmentNSCLC, TNBC, AMLIKZF2 protein degradation leading to reduced tumor growth
AnticonvulsantEpilepsyModulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 4-methyl-4-(2-methylpropyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-(2-Methylpropyl)piperidine-2,6-dione (CAS 916982-10-0)

  • Molecular Formula: C₉H₁₅NO₂ (MW: 169.22) .
  • Key Differences : Lacks the additional methyl group at the 4-position, resulting in a single isobutyl substituent. This reduces steric hindrance and molecular weight compared to the target compound.
  • Applications : Identified as Pregabalin Impurity B , a byproduct in the synthesis of the anticonvulsant drug pregabalin .

3-(2-Methylpropyl)piperidine-2,6-dione

  • Molecular Formula: C₉H₁₅NO₂ (MW: 169.22) .
  • Key Differences: Positional isomer with the isobutyl group at the 3-position instead of the 4-position.
  • Applications : Also linked to pregabalin impurities, highlighting the pharmacological relevance of substituent positioning .

Morpholinomethyl-Benzyl-Substituted Piperidine-2,6-dione (CAS not specified)

  • Structure: Contains a complex morpholinomethyl-benzyl group attached to the piperidine ring .
  • Key Differences : The bulky aromatic substituent confers distinct pharmacological properties, enabling use in treating systemic lupus erythematosus .

Physicochemical and Pharmacological Contrasts

Property 4-Methyl-4-(2-methylpropyl)piperidine-2,6-dione 4-(2-Methylpropyl)piperidine-2,6-dione Morpholinomethyl-Benzyl Derivative
Molecular Weight 183.25 169.22 >300 (estimated)
Substituents Dual 4-methyl and 4-isobutyl Single 4-isobutyl Morpholinomethyl-benzyl group
Pharmacological Role Undefined (potential CNS activity) Pregabalin impurity SLE treatment
Boiling Point 304°C Not reported Not reported

Biological Activity

4-Methyl-4-(2-methylpropyl)piperidine-2,6-dione, also known as 3-isobutylglutarimide, is a compound with significant biological activity attributed to its unique piperidine structure and the presence of carbonyl groups at the 2 and 6 positions of the piperidine ring. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in cancer treatment and neuroprotection.

1. Anticancer Activity

Studies have shown that this compound can inhibit specific enzymes and pathways associated with cancer cell proliferation, particularly in cancers with KRAS mutations. Its mechanism involves binding to and modulating the activity of proteins involved in cell signaling pathways. This has been highlighted in various studies that suggest its potential as a therapeutic agent for targeting malignant cells .

2. Neuroprotective Effects

Compounds structurally similar to this compound have demonstrated neuroprotective properties. Research indicates that these compounds can influence neurotransmitter systems, which may lead to protective effects against neurodegenerative diseases .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways associated with cancer progression.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially altering their activity to provide neuroprotective effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Beller et al. (2023)Synthesis & Biological ActivityIdentified potential for anticancer applications through enzyme inhibition .
ResearchGate Study (2020)Antiviral PropertiesShowed significant antiviral activity against specific viral strains .
BenchChem Reports (2024)General ApplicationsDiscussed its role as an intermediate in drug synthesis and potential therapeutic effects .

Applications in Drug Development

The compound's versatility makes it a valuable candidate for drug development. Its structural characteristics allow it to serve as a building block for synthesizing more complex molecules used in pharmaceuticals. Ongoing research aims to further elucidate its therapeutic potential across various medical fields, including oncology and neurology .

Q & A

Q. Table 1: Representative Synthetic Conditions

ParameterOptimal RangeImpact on Yield/Purity
CatalystLiN(SiMe₃)₂Increases cyclization efficiency
Temperature60–80°CBalances reaction rate and decomposition
SolventDMF or THFEnhances solubility of intermediates

Basic Question: How can structural characterization of this compound be performed to confirm regioselectivity and stereochemistry?

Methodological Answer:
Advanced spectroscopic techniques are critical:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.46 (s, 3H, CH₃) and δ 4.43 (s, 2H, CH) confirm methyl and alkyl group positions .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (C=O) and alkyl carbons at 20–30 ppm validate the piperidinedione backbone .
  • IR Spectroscopy : Absorbances at 2240 cm⁻¹ (C≡N in intermediates) and 1700–1740 cm⁻¹ (C=O stretches) ensure functional group integrity .

Advanced Question: What biological activities have been reported for piperidine-2,6-dione derivatives, and how can their mechanisms be evaluated?

Methodological Answer:
Piperidine-2,6-dione derivatives show promise in:

  • Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus reveal zone-of-inhibition correlations with substituent electronegativity .
  • Anti-Cancer Potential :
    • In Vitro Assays : MTT assays on hematological cancer cell lines (e.g., myeloma, leukemia) measure IC₅₀ values .
    • Mechanistic Studies : qRT-PCR quantifies apoptosis-related genes (e.g., p53, Bax) to link structure to pro-apoptotic activity .

Q. Table 2: Biological Activity Data

DerivativeIC₅₀ (μM)Target Cell LineKey Mechanism
Compound II 12.3Myeloma (6FS1)Upregulates Bax
Compound IV 8.7Leukemia (6TJU)Binds JAK/STAT kinases

Advanced Question: How can computational modeling guide the design of this compound derivatives for therapeutic applications?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., 6FS1 myeloma protein) by analyzing hydrogen bonds and hydrophobic interactions .
  • ADMET Prediction : Tools like SwissADME assess drug-likeness (Lipinski’s Rule of Five) and toxicity (hepatotoxicity alerts) .
  • Case Study : Masking "piperidine-2,6-dione" in IUPAC names (e.g., 3-[6-(1-benzylpiperidin-4-yl)-3-oxo-1H-isoindol-2-yl]*) enables AI-driven structural diversification .

Advanced Question: What are the key stability and safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the piperidinedione ring .
  • Safety Protocols :
    • PPE : Use nitrile gloves and fume hoods to avoid skin/eye contact (H313 hazard) .
    • Waste Disposal : Neutralize with 10% acetic acid before incineration to mitigate environmental toxicity (P501 guidelines) .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields or biological activity data for piperidinedione derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Synthetic Conditions : Variations in catalyst purity (e.g., LiN(SiMe₃)₂ vs. NaH) can alter yields by 15–20% .
  • Biological Assay Design : Differences in cell passage number or serum concentration in media affect IC₅₀ reproducibility .
  • Resolution Strategy :
    • Standardize protocols (e.g., USP guidelines for dissolution testing).
    • Cross-validate data using orthogonal methods (e.g., HPLC for purity, CRISPR validation for gene targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-4-(2-methylpropyl)piperidine-2,6-dione
Reactant of Route 2
4-methyl-4-(2-methylpropyl)piperidine-2,6-dione

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